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Introduction to Amantadine Pharmacokinetics and
Clinical Significance

Amantadine is a multifunctional therapeutic agent with diverse clinical applications ranging from the

treatment of Parkinson's disease and drug-induced extrapyramidal reactions to off-label uses for fatigue

in multiple sclerosis and functional recovery in traumatic brain injury. Originally developed as an antiviral

agent for influenza A, amantadine's clinical use has evolved, with current applications primarily focused on

its neurological benefits. The drug is a weak, non-competitive antagonist of the NMDA (N-methyl-d-

aspartate) receptor and also exerts effects on dopamine neurons by increasing dopamine release and

preventing its reuptake. Understanding amantadine's pharmacokinetic properties is essential for safe and

effective dosing, particularly in special populations such as patients with renal impairment.

The pharmacokinetic profile of amantadine is characterized by excellent oral bioavailability, minimal

metabolism, and predominant renal elimination. Following oral administration, amantadine is readily

absorbed and widely distributed throughout the body, with approximately 67% of the drug bound to plasma

proteins over a concentration range of 0.1–2.0 µg/mL. Amantadine's elimination profile is particularly

noteworthy from a clinical perspective, as approximately 90% of an orally administered dose is excreted

unchanged in the urine through a combination of glomerular filtration and tubular secretion. This renal-
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dependent elimination pathway makes amantadine particularly susceptible to accumulation in patients with

impaired renal function, necessitating careful dose adjustment to prevent toxicity while maintaining

therapeutic efficacy.

Amantadine Pharmacokinetic Properties

Fundamental Pharmacokinetic Parameters

Amantadine displays predictable pharmacokinetic behavior in individuals with normal renal function. The

drug is well absorbed after oral administration, with the immediate-release formulation reaching peak

plasma concentrations within approximately 1-4 hours after administration. The extended-release

formulation (OS320/Osmolex ER) demonstrates a delayed peak plasma concentration at approximately 7.5-

11 hours post-dose, providing more consistent plasma concentrations throughout the day. The apparent

elimination half-life of amantadine typically ranges from 10-31 hours in healthy young adults, with a

median of approximately 15 hours. Without a loading dose, amantadine concentrations reach steady state

within 72 hours (after 4-5 times the half-life) following initiation of therapy.

The volume of distribution for amantadine is inversely related to dose over the therapeutic range, which

accounts in part for a noteworthy logarithmic increase in plasma concentration as a function of dose. This

relationship has important clinical implications for dose adjustment strategies. Amantadine's protein binding

characteristics are moderate, with approximately 67% bound to plasma proteins over the therapeutic

concentration range. This level of protein binding is not typically associated with significant drug interaction

concerns related to protein displacement, though the primarily renal elimination pathway does present

considerations for concurrent medication use.

Elimination Pathway and Renal Dependence

The elimination profile of amantadine is characterized by minimal hepatic metabolism and predominant

renal excretion. Approximately 90% of an orally administered amantadine dose is eliminated unchanged in

the urine through a combination of glomerular filtration and active tubular secretion. This elimination

profile has significant clinical implications, particularly for patients with compromised renal function. The
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renal clearance of amantadine has been measured at approximately 10,965 mL/h in subjects with normal

renal function, demonstrating the efficiency of renal elimination in healthy individuals.

Table: Fundamental Pharmacokinetic Parameters of Amantadine in Healthy Adults

Parameter
Immediate-Release
Formulation

Extended-Release
Formulation

Time to Peak Concentration
(Tmax)

1-4 hours 7.5-11 hours

Elimination Half-Life (t½) 10-31 hours (median ~15 hours) Similar half-life, prolonged
absorption

Protein Binding ~67% over therapeutic range ~67% over therapeutic range

Renal Clearance ~10,965 mL/h (normal renal

function)

~10,965 mL/h (normal renal

function)

Elimination Pathway ~90% excreted unchanged in

urine

~90% excreted unchanged in

urine

Time to Steady State ~72 hours (without loading

dose)

~72 hours (without loading

dose)

The minimal hepatic metabolism of amantadine reduces concerns about hepatotoxicity and drug

interactions mediated by cytochrome P450 enzymes; however, there have been rare reports of reversible

elevation of liver transaminases (AST, ALT) in patients using amantadine. Although this relationship is not

firmly established, caution is recommended when using amantadine in patients with pre-existing hepatic

impairment, and monitoring of liver enzymes may be prudent in this population.

Impact of Renal Impairment on Amantadine
Pharmacokinetics
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Systematic Alterations in Pharmacokinetic Parameters

Renal impairment significantly alters the pharmacokinetic profile of amantadine, primarily through

reduced clearance mechanisms. A 2019 phase 1 pharmacokinetic study specifically examined the impact of

renal impairment on extended-release amantadine tablets, demonstrating that amantadine elimination was

substantially reduced in subjects with renal impairment. The study revealed that renal clearance decreased

dramatically from 10,965 mL/h in subjects with normal renal function to just 2,618 mL/h in subjects with

severe renal impairment, representing a reduction of approximately 76%. This impaired clearance leads to

prolonged elimination half-life and significant systemic accumulation of amantadine in patients with

compromised renal function.

The degree of renal impairment directly correlates with the extent of pharmacokinetic alterations. Research

indicates that amantadine absorption appears unaffected by renal impairment, with similar Tmax values

observed across renal function categories. However, the area under the plasma concentration-time curve

(AUC) increases substantially as renal function declines. Subjects with severe renal impairment may exhibit

AUC values 3-4 times higher than those with normal renal function following equivalent doses. These

pharmacokinetic alterations create a significantly elevated risk of concentration-dependent adverse effects if

appropriate dose adjustments are not implemented, including neurotoxicity, psychosis, and other central

nervous system effects.

Comparative Pharmacokinetics Across Renal Function
Categories

Table: Impact of Renal Impairment on Amantadine Pharmacokinetic Parameters

Renal Function
Category

CrCl
(mL/min/1.73m²)

Renal Clearance
Elimination
Half-Life

Systemic
Exposure (AUC)

Normal Renal
Function

>90 mL/min ~10,965 mL/h 10-15 hours Baseline

Mild Impairment 60-89 mL/min Moderately
reduced

Moderately
prolonged

Mild increase
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Renal Function
Category

CrCl
(mL/min/1.73m²)

Renal Clearance
Elimination
Half-Life

Systemic
Exposure (AUC)

Moderate
Impairment

30-59 mL/min Significantly

reduced

~2× normal half-

life

~2-3× baseline

AUC

Severe
Impairment

15-29 mL/min ~2,618 mL/h (76%

reduction)

Substantially

prolonged

~3-4× baseline

AUC

End-Stage Renal
Disease

<15 mL/min Minimal renal

clearance

Extremely

prolonged

Marked

accumulation

The relationship between renal function and amantadine clearance has been quantitatively characterized

through population pharmacokinetic modeling. The reduction in amantadine clearance directly correlates

with decreasing estimated glomerular filtration rate (eGFR), following a predictable pattern that enables the

development of evidence-based dosing recommendations. Importantly, the accumulation phenomenon

observed in renal impairment affects both immediate-release and extended-release formulations, though the

dosing adjustment strategies differ between formulations due to their distinct release characteristics and the

need to maintain therapeutic concentrations while avoiding toxic peaks.

Pharmacokinetic Modeling Approaches

Population Pharmacokinetic Modeling

Population pharmacokinetic modeling approaches have been successfully applied to characterize the

quantitative relationship between renal function and amantadine clearance. A two-compartment

pharmacokinetic population model was employed in a seminal 2019 study to determine optimum extended-

release amantadine dosing in subjects with renal impairment. This model incorporated creatinine clearance

as a continuous covariate significantly influencing amantadine clearance, demonstrating a direct proportional

relationship between renal function and drug elimination. The model successfully characterized the typical

population parameters while also quantifying between-subject variability, enabling more personalized dosing

recommendations.
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The structural model that best described amantadine pharmacokinetics incorporated a first-order absorption

process with a lag time for the extended-release formulation, with amantadine disposition following two-

compartment kinetics. The key pharmacokinetic parameters estimated included clearance (CL), central

volume of distribution (Vc), intercompartmental clearance (Q), and peripheral volume of distribution (Vp).

The covariate analysis formally established that amantadine clearance correlates linearly with creatinine

clearance, following the relationship: CL (L/h) = θ₁ × (CrCl/100) + θ₂, where θ₁ represents the renal

clearance component and θ₂ represents non-renal clearance. This relationship forms the foundation for

evidence-based dosing adjustments in renal impairment.

Simulation-Based Dosing Recommendations

Pharmacokinetic simulation techniques were employed to recommend optimized dosing regimens for

patients with renal impairment. Based on the established population pharmacokinetic model, simulations

were conducted to identify dosing strategies that would provide systemic amantadine exposure in patients

with renal impairment similar to that observed in subjects with normal renal function receiving once-daily

extended-release amantadine tablets. The simulations evaluated various dosing intervals and their resulting

steady-state concentration-time profiles, aiming to maintain the therapeutic efficacy while minimizing the

risk of toxicity associated with excessive accumulation.

The simulations led to specific recommendations for dosing intervals based on the degree of renal

impairment. For the 129-mg extended-release amantadine tablet, the following dosing intervals were

recommended: every 24 hours for normal renal function (eGFR ≥90 mL/min/1.73m²); every 48 hours for

moderate renal impairment (eGFR 30-59 mL/min/1.73m²); and every 96 hours for severe renal impairment

(eGFR 15-29 mL/min/1.73m²). For patients with end-stage renal disease (eGFR <15 mL/min/1.73m²),

extended-release formulations are generally contraindicated due to the extreme accumulation that would

occur even with prolonged dosing intervals.

Dosing Recommendations and Clinical Implementation

Evidence-Based Dosing Adjustments
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Comprehensive dosing recommendations have been developed based on pharmacokinetic studies and

modeling approaches to guide amantadine use in patients with renal impairment. These recommendations

differ between immediate-release and extended-release formulations due to their distinct pharmacokinetic

profiles. For immediate-release amantadine in patients with moderate renal impairment (CrCl 30-50

mL/min/1.73m²), the recommended regimen is 200 mg on day 1 followed by 100 mg daily thereafter. For

severe renal impairment (CrCl 15-29 mL/min/1.73m²), the recommended regimen is 200 mg on day 1

followed by 100 mg every other day. For patients with end-stage renal disease (CrCl <15 mL/min/1.73m²) or

those on hemodialysis, the recommendation is 200 mg every 7 days.

For extended-release formulations, specific recommendations vary between the available products. For

extended-release tablets (Osmolex ER), patients with moderate renal impairment (eGFR 30-59

mL/min/1.73m²) should reduce dosing frequency to one 129-mg tablet every 48 hours, while those with

severe renal impairment (eGFR 15-29 mL/min/1.73m²) should extend the interval to one 129-mg tablet every

96 hours. The extended-release capsules (GOCOVRI) have different recommendations: moderate renal

impairment (CrCl 30-59 mL/min/1.73m²) should receive an initial dose of 68.5 mg once daily at bedtime,

potentially increasing to a maximum of 137 mg daily after one week if needed, while severe renal

impairment (CrCl 15-29 mL/min/1.73m²) should receive 68.5 mg once daily at bedtime. Both extended-

release formulations are contraindicated in end-stage renal disease.

Practical Clinical Implementation

Table: Comprehensive Dosing Recommendations for Amantadine in Renal Impairment

Renal Function
Category

CrCl/eGFR
(mL/min/1.73m²)

Immediate-
Release
Formulation

Extended-
Release Tablets

Extended-
Release
Capsules

Normal Renal
Function

>90 100 mg twice daily 129 mg every 24

hours

137-274 mg daily

Mild
Impairment

60-89 100 mg twice daily 129 mg every 24

hours

No adjustment

recommended
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Renal Function
Category

CrCl/eGFR
(mL/min/1.73m²)

Immediate-
Release
Formulation

Extended-
Release Tablets

Extended-
Release
Capsules

Moderate
Impairment

30-59 200 mg day 1,
then 100 mg daily

129 mg every 48
hours

68.5 mg daily, max
137 mg/day

Severe
Impairment

15-29 200 mg day 1,
then 100 mg every

other day

129 mg every 96
hours

68.5 mg daily

End-Stage
Renal Disease

<15 200 mg every 7

days

Contraindicated Contraindicated

Hemodialysis N/A 200 mg every 7

days

Data not available Data not available

Successful clinical implementation of these dosing recommendations requires appropriate patient

assessment and monitoring. Before initiating amantadine therapy, clinicians should obtain a baseline

assessment of renal function through serum creatinine measurement and estimation of glomerular filtration

rate using standardized equations. For elderly patients (65 years and older), who are more likely to have

decreased renal function even in the absence of documented kidney disease, particular caution is warranted

in dose selection, and monitoring of renal function is recommended. Additionally, dose reductions may be

necessary in patients with congestive heart failure, peripheral edema, or orthostatic hypotension, as

these conditions may further complicate drug elimination or increase susceptibility to adverse effects.

Experimental Protocols for Pharmacokinetic Studies

Study Design for Renal Impairment Pharmacokinetics

A robust experimental protocol for evaluating the pharmacokinetics of amantadine in subjects with renal

impairment should incorporate key design elements to generate reliable and clinically applicable data. The

protocol should employ an open-label, parallel-group, single-dose design comparing subjects with varying

degrees of renal impairment against matched controls with normal renal function. Subjects are typically
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grouped based on renal function: severe renal impairment (eGFR <30 mL/min/1.73m²), moderate renal

impairment (eGFR 30-59 mL/min/1.73m²), and normal renal function (CrCl >89 mL/min/1.73m²), with eight

subjects per group providing reasonable statistical power for pharmacokinetic assessment.

The dosing administration should follow a standardized protocol. Subjects should receive a single 129-mg

dose of extended-release amantadine following a 10-hour fast, with continued fasting for 2 hours post-dose

and restricted fluid intake for 1 hour pre-dose to 1 hour post-dose. Serial blood sampling for

pharmacokinetic analysis should be conducted through 96 hours post-dose for subjects with normal renal

function and extended to 648 hours (27 days) post-dose for subjects with severe renal impairment to fully

characterize the prolonged elimination phase. Additional urine collection at intervals up to 96 hours post-

dose allows for determination of renal clearance and fraction excreted unchanged in urine. The extended

sampling period for renally impaired subjects is critical to adequately characterize the complete

pharmacokinetic profile given the substantially prolonged elimination half-life.

Bioanalytical Methods and Pharmacokinetic Analysis

Bioanalytical methods for quantifying amantadine concentrations in plasma and urine should employ

validated high-performance liquid chromatography with tandem mass spectrometry detection (LC/MS/MS).

The assay should use deuterium-labeled amantadine (amantadine-d6) as an internal standard to ensure

accuracy and precision. The lower and upper limits of quantification should be established at appropriate

levels, typically 2.076 ng/mL and 1498.833 ng/mL for plasma, and 19.854 ng/mL and 2999.613 ng/mL for

urine, respectively, to cover the expected concentration range in clinical samples.

Pharmacokinetic analysis should be performed using both noncompartmental and population modeling

approaches. Noncompartmental analysis should determine fundamental parameters including maximum

plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-

time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity

(AUC0-∞), elimination half-life (t½), apparent oral clearance (CL/F), and renal clearance (CLr). Population

pharmacokinetic modeling using a two-compartment model with first-order absorption and lag time should

be employed to characterize the typical population parameters and identify significant covariates, particularly

the relationship between renal function and amantadine clearance. The model should be developed using

appropriate software such as Phoenix WinNonlin or NONMEM, with evaluation of model performance using

diagnostic plots and predictive checks.
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Diagram: Amantadine Pharmacokinetic Pathway and Renal Impairment Impact - This workflow illustrates

the sequential processes of amantadine absorption, distribution, and elimination, with the critical impact of

renal impairment on clearance and toxicity risk.

Conclusion

The pharmacokinetic modeling of amantadine in renal impairment provides a robust foundation for

evidence-based dosing recommendations in this vulnerable patient population. The well-characterized

relationship between renal function and amantadine clearance enables precise dose adjustments that maintain

therapeutic efficacy while minimizing the risk of concentration-dependent adverse effects. The availability of

both immediate-release and extended-release formulations offers flexibility in dosing strategies, though

their distinct pharmacokinetic profiles necessitate different adjustment approaches.

Future directions in amantadine pharmacokinetic research should focus on further refinement of population

models incorporating additional patient factors such as age, body composition, and comorbidities that may

influence drug disposition. Additionally, prospective validation of the recommended dosing regimens in

clinical practice settings would strengthen the evidence base and potentially identify opportunities for further

optimization. The integration of therapeutic drug monitoring with pharmacokinetic modeling approaches

represents a promising strategy for truly personalized amantadine therapy in challenging patient cases,

particularly those with fluctuating renal function or suboptimal response to standard dosing regimens.

To cite this document: Smolecule. [Amantadine Pharmacokinetic Modeling in Renal Impairment:

Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:
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[https://www.smolecule.com/products/b518308#amantadine-pharmacokinetic-modeling-renal-

impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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